(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrCl2S It is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane typically involves the reaction of 3-bromo-2,5-dichlorothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-2,5-dichlorophenyl)(methyl)sulfane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
- (3-Bromo-2,4-dichlorophenyl)(methyl)sulfane
- (3-Bromo-2,5-dichlorophenyl)(ethyl)sulfane
Uniqueness
(3-Bromo-2,5-dichlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methylsulfane group, provides distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H5BrCl2S |
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Molecular Weight |
271.99 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrCl2S/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 |
InChI Key |
QUKAJBOSBQHFIY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=C1)Cl)Br)Cl |
Origin of Product |
United States |
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